molecular formula C8H9N5O B7954554 4-(azidomethyl)-N-hydroxybenzenecarboximidamide

4-(azidomethyl)-N-hydroxybenzenecarboximidamide

Cat. No.: B7954554
M. Wt: 191.19 g/mol
InChI Key: QGWFSUCIQWFXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azidomethyl)-N-hydroxybenzenecarboximidamide is a chemical compound characterized by the presence of an azidomethyl group attached to a benzene ring, which also contains a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide typically involves the introduction of the azidomethyl group to the benzene ring. One common method is the reaction of a benzene derivative with sodium azide under suitable conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the azidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-N-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-(azidomethyl)-N-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The azide group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, alteration of cellular pathways, and other biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azidomethyl-substituted benzene derivatives such as:

Uniqueness

4-(azidomethyl)-N-hydroxybenzenecarboximidamide is unique due to the presence of both the azidomethyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(azidomethyl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFSUCIQWFXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN=[N+]=[N-])/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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